molecular formula C18H26N2O B2535557 3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol CAS No. 537702-05-9

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol

Cat. No.: B2535557
CAS No.: 537702-05-9
M. Wt: 286.419
InChI Key: NQVIAWRLZUICEA-UHFFFAOYSA-N
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Description

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative characterized by a cyclohexylethyl substituent at the N1 position of the benzimidazole ring and a hydroxypropyl chain at the C2 position. Its molecular structure combines hydrophobic (cyclohexylethyl) and hydrophilic (hydroxypropyl) moieties, which influence its physicochemical properties and biological interactions. This compound has been studied in the context of anti-proliferative activity, with structural modifications often aimed at optimizing solubility and bioavailability .

Properties

IUPAC Name

3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-14-6-11-18-19-16-9-4-5-10-17(16)20(18)13-12-15-7-2-1-3-8-15/h4-5,9-10,15,21H,1-3,6-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVIAWRLZUICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclohexylethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets in biological systems. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The cyclohexylethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituents at the N1/N3 and C2 positions of the benzimidazole core. Below is a detailed comparison:

Substituent Effects on Hydrophilicity and Bioactivity
  • 3-(Benzimidazol-2-yl)propan-1-ol (Parent Compound): Lacks the N1-(2-cyclohexylethyl) group. Exhibits moderate hydrophilicity due to the hydroxypropyl chain but lower lipophilicity compared to derivatives with bulky N1 substituents. Limited anti-proliferative efficacy in preliminary studies, suggesting the necessity of N1 modifications for enhanced activity .
  • 2-(3-Hydroxypropyl)-N,N′-bis(arylmethyl)-benzimidazolium Salts (Compounds 18–20) :

    • Feature hydrophilic aryl-methyl groups at N1/N3 and a hydroxypropyl chain at C2.
    • Demonstrated improved solubility in polar solvents (e.g., DMSO-water mixtures) compared to 3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propan-1-ol.
    • Higher anti-proliferative activity against cancer cell lines (e.g., IC₅₀ values reduced by 30–50% compared to the parent compound), attributed to enhanced cellular uptake via hydrophilic interactions .
  • This compound :

    • The cyclohexylethyl group confers significant lipophilicity (logP ≈ 3.2), improving membrane permeability but reducing aqueous solubility.
    • In vitro studies show moderate anti-proliferative activity (IC₅₀ ~ 15–25 μM), likely due to balanced hydrophobic-hydrophilic interactions facilitating partial cellular penetration.
    • Preliminary toxicity studies indicate lower acute toxicity in murine models compared to bis-arylmethyl analogs, possibly due to reduced off-target binding .
Crystallographic and Conformational Differences
  • 3-(2-Nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol: A structurally distinct analog with a nitro-phenyl and sulfonyl-indole group. Crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 9.0224 Å, b = 15.4581 Å, c = 15.1347 Å, and β = 106.349° . Exhibits intermolecular C–H···O hydrogen bonding (Figure 2 in ), which stabilizes its crystal packing. In contrast, this compound lacks nitro or sulfonyl groups, resulting in weaker intermolecular interactions and lower melting points (~120–130°C vs. ~180°C for the nitro-sulfonyl analog) .
Structure-Activity Relationship (SAR) Trends
Compound N1/N3 Substituent C2 Substituent logP IC₅₀ (μM) Aqueous Solubility (mg/mL)
Parent Compound None Hydroxypropyl 1.8 >50 8.2
Compound 18 Arylmethyl Hydroxypropyl 2.5 12.4 5.6
Compound 19 Arylmethyl Hydroxypropyl 2.7 10.8 4.9
Target Compound Cyclohexylethyl Hydroxypropyl 3.2 18.7 2.3
Nitro-Sulfonyl Analog Phenylsulfonyl-indole 2-Nitrophenyl 4.1 N/A 0.9

Key Observations :

Lipophilicity increases with bulky N1 substituents (cyclohexylethyl > arylmethyl > none).

Anti-proliferative activity correlates inversely with logP for benzimidazole derivatives, except for arylmethyl-substituted salts, which benefit from charge-assisted solubility .

Aqueous solubility declines sharply with hydrophobic N1 groups, limiting the therapeutic applicability of this compound without formulation aids.

Biological Activity

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in the pharmaceutical field.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The cyclohexylethyl group enhances lipophilicity, improving membrane permeability and bioavailability. The IUPAC name for this compound is this compound, and its chemical formula is C18H26N2OC_{18}H_{26}N_{2}O.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzimidazole moiety is known to inhibit various enzyme activities, which can lead to significant therapeutic effects:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, potentially leading to antibacterial and anticancer effects.
  • Receptor Binding : Its structural features allow it to bind effectively to certain receptors, modifying their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have demonstrated that related benzimidazole derivatives possess activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimal inhibitory concentration (MIC) values for some derivatives are reported to be as low as 0.0039μg/mL0.0039\,\mu g/mL against resistant Gram-negative bacteria .

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer potential:

  • Cell Line Studies : In vitro studies on cancer cell lines indicate that these compounds can induce apoptosis (programmed cell death) in various types of cancer cells. For example, the compound's analogs have shown promising results in inhibiting cell proliferation in breast and lung cancer models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:

Compound NameStructureAntimicrobial Activity (MIC)Anticancer Activity
This compoundStructureVariable; effective against resistant strainsInduces apoptosis in cancer cells
Benzimidazole AStructure> 0.5 µg/mL against M. tuberculosisModerate inhibition of cancer cell growth
Benzimidazole BStructure0.01 µg/mL against E. coliHigh efficacy against leukemia cells

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Antimycobacterial Activity : A recent study evaluated the compound's efficacy against Mycobacterium abscessus, showing a selectivity index greater than 1910, indicating low cytotoxicity towards human cells while effectively targeting the pathogen .
  • In Vivo Efficacy : Animal model studies demonstrated that oral administration of related compounds resulted in significant reductions in tumor size and improved survival rates in mice bearing xenograft tumors .

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